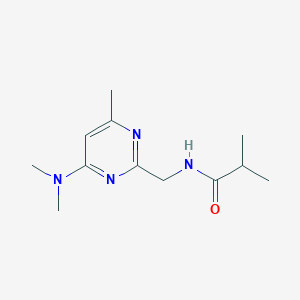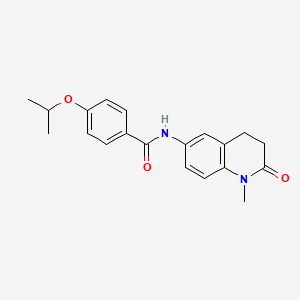
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” is a complex organic compound. It seems to be composed of two main components: 4-Dimethylaminopyridine (DMAP) and Isobutyramide . DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . It is a white solid that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Isobutyramide, on the other hand, is an amide with the molecular formula C4H9NO .
Synthesis Analysis
While specific synthesis methods for “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” were not found, there are related studies that might provide insights. For instance, DMAP has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . Another study synthesized a new organic material via Knoevenagel condensation reaction followed by metathesization reaction .Chemical Reactions Analysis
DMAP, one of the components of the compound, has been used as a catalyst in various reactions such as esterifications with anhydrides . It has also been used for the selective oxidation of methyl aromatics .Applications De Recherche Scientifique
- Researchers have explored DAST for applications in optical switches, modulators, and frequency converters. Its ability to efficiently convert laser light to higher harmonics makes it valuable in telecommunications and laser technology .
- Scientists have used DAST-based devices for THz imaging, spectroscopy, and security screening. Its tunable properties allow for precise control of THz absorption and emission .
- These films exhibit improved electrical conductivity and enhanced optical response across a broad spectrum, from visible light to terahertz. The optimal CNT content (around 6.7 wt%) balances properties for detector applications .
- For instance, slow-cooling methods using (Z)-Octadec-9-enoic acid (oleic acid) have been successful in obtaining well-characterized DAST single crystals for further studies .
- The ease of synthesis and purification contributes to its practical use in research and applications .
Nonlinear Optical Materials
Terahertz (THz) Sensing and Imaging
Composite Films for Enhanced Properties
Single Crystal Growth
Synthesis and Purification
Hirshfeld Surface Studies and Refraction Properties
Orientations Futures
While specific future directions for “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” were not found, there are related studies that might provide insights. For instance, a study described a novel method to control the growth of DAST, a derivative of DMAP, on the surfaces of indium tin oxides coated with the patterned photoresists by electric field . This strategy can potentially be expanded to control the growth of other organic NLO materials with similar chemical structures .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, DMAP, a derivative of pyridine, is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . This basicity makes DMAP a useful nucleophilic catalyst for a variety of reactions .
Biochemical Pathways
It is known that dmap and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .
Pharmacokinetics
It is known that the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of dmap with pentafluoropyridine, has a significant impact of temperature . This could potentially affect the bioavailability of the compound.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the protonation degree of DMAP derivatives has been found to be significantly impacted by temperature . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12(17)13-7-10-14-9(3)6-11(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQNEWOVYDVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)



![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)
![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)


![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)
